molecular formula C16H25ClN2O B12375990 Ropinirole-d14 (hydrochloride)

Ropinirole-d14 (hydrochloride)

Cat. No.: B12375990
M. Wt: 310.92 g/mol
InChI Key: XDXHAEQXIBQUEZ-YDHWZSPUSA-N
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Description

Ropinirole-d14 (hydrochloride) is a deuterated form of Ropinirole hydrochloride, a non-ergoline dopamine agonist. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Ropinirole. The deuterium labeling helps in tracing the compound in biological systems, providing insights into its behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ropinirole-d14 (hydrochloride) involves several steps:

Industrial Production Methods

The industrial production of Ropinirole-d14 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ropinirole-d14 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the indolin-2-one ring, typically using strong oxidizing agents.

    Reduction: Reduction reactions can be performed on the carbonyl group of the indolin-2-one ring.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the dipropylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indolin-2-one ring can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols.

Scientific Research Applications

Ropinirole-d14 (hydrochloride) has several scientific research applications:

Mechanism of Action

Ropinirole-d14 (hydrochloride) exerts its effects by binding to dopamine D2, D3, and D4 receptors in the brain. By stimulating these receptors, it helps to compensate for the diminished dopamine levels, thereby improving motor function and reducing symptoms associated with Parkinson’s disease and restless legs syndrome. The compound has a higher affinity for D3 receptors compared to D2 and D4 receptors .

Comparison with Similar Compounds

Similar Compounds

    Pramipexole: Another non-ergoline dopamine agonist with a similar mechanism of action but different receptor affinity profile.

    Rotigotine: A dopamine agonist available as a transdermal patch, used for similar indications.

    Apomorphine: A potent dopamine agonist used for acute treatment of Parkinson’s disease symptoms.

Uniqueness

Ropinirole-d14 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms make the compound more stable and allow for precise tracing in biological systems, offering valuable insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C16H25ClN2O

Molecular Weight

310.92 g/mol

IUPAC Name

4-[2-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride

InChI

InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,2D3,3D2,4D2,9D2,10D2;

InChI Key

XDXHAEQXIBQUEZ-YDHWZSPUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC1=C2CC(=O)NC2=CC=C1)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].Cl

Canonical SMILES

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl

Origin of Product

United States

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